MAGNESIUM OLEATE

Vue d'ensemble

Description

MAGNESIUM OLEATE, also known as this compound, is a magnesium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. The magnesium salt form is used in various industrial and scientific applications due to its unique properties.

Mécanisme D'action

Target of Action

Magnesium;Octadec-9-enoate, also known as DTXSID7061772 or 9-Octadecenoic acid (9Z)-, magnesium salt, is a complex compoundIt’s known that magnesium, one of the components of this compound, plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

Magnesium is known to be involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Biochemical Pathways

It also plays a role in the active transport of calcium and potassium ions across cell membranes, a process that is important for nerve impulse conduction, muscle contraction, and normal heart rhythm .

Pharmacokinetics

Ninety percent of this intracellular magnesium is bound to organic matrices .

Result of Action

It is involved in the regulation of various cellular processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Action Environment

Factors such as diet and the presence of other ions in the body can influence the levels and efficacy of magnesium .

Analyse Biochimique

Biochemical Properties

It is known that oleic acid, from which this compound is derived, plays a significant role in various biochemical reactions . Oleic acid interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Oleic acid, its parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oleic acid, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of MAGNESIUM OLEATE typically involves the reaction of oleic acid with a magnesium source, such as magnesium hydroxide or magnesium oxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as follows:

2 C18H34O2+Mg(OH)2→Mg(C18H33O2)2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using large reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually purified by filtration and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

MAGNESIUM OLEATE can undergo various chemical reactions, including:

Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form stearic acid derivatives.

Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium or platinum catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Epoxides, diols

Reduction: Stearic acid derivatives

Substitution: Alkyl or acyl derivatives of this compound

Applications De Recherche Scientifique

MAGNESIUM OLEATE has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Used in the production of lubricants, cosmetics, and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.

Calcium oleate: A calcium salt of oleic acid, used in similar applications as magnesium oleate.

Uniqueness

This compound is unique due to its specific combination of magnesium ions and oleate moiety, which imparts distinct physicochemical properties. Compared to magnesium stearate, this compound has a higher degree of unsaturation, leading to different reactivity and applications.

Activité Biologique

Magnesium oleate, a magnesium salt of oleic acid, is gaining attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article delves into its biological properties, including neuroprotective effects, antimicrobial activity, and its application in biocompatible materials.

Chemical Structure and Properties

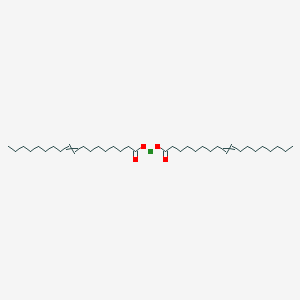

This compound is formed by the reaction of magnesium ions with oleic acid. Its structure can be represented as:

This compound exhibits surfactant properties due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Neuroprotective Effects

Research indicates that magnesium plays a crucial role in nerve regeneration and protection. This compound has been shown to promote axonal growth and the proliferation of neural stem cells. A study highlighted that magnesium ions can inhibit the neurotoxic effects of calcium ions by blocking NMDA receptors, thus reducing secondary injury following nerve damage . Furthermore, high magnesium supplementation was found to decrease apoptosis in Schwann cells, enhancing nerve repair mechanisms .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Oleic acid, a component of this compound, has been reported to possess antibacterial properties against various pathogens, including Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity and modulating immune responses . A study demonstrated that oleic acid could bind effectively to bacterial enzymes, inhibiting their function and contributing to its antibacterial efficacy .

Case Studies

-

Nerve Regeneration Study :

- Objective : To evaluate the effect of magnesium on peripheral nerve regeneration.

- Method : Magnesium wire was used in a sciatic nerve compression injury model.

- Results : Enhanced expression of neurotrophic factors and improved functional recovery were observed in the magnesium-treated group compared to controls .

- Antimicrobial Efficacy :

Applications in Biocompatible Materials

This compound is also being explored for its applications in biodegradable materials. Its surfactant properties make it suitable for creating coatings that enhance the corrosion resistance of magnesium alloys used in biomedical implants. Research has shown that oleate-containing coatings can improve the mechanical properties and biocompatibility of these materials while providing active protection against corrosion .

Summary of Research Findings

Propriétés

IUPAC Name |

magnesium;octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXXEAZZVHRDF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061772 | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-53-9 | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.